1-Allylpyrrolidine

Description

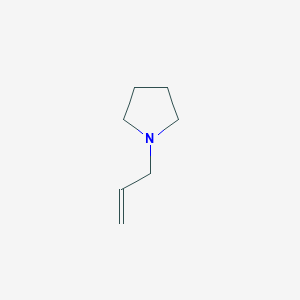

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBVIYJNUQVTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339755 | |

| Record name | Pyrrolidine, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24420-11-9 | |

| Record name | Pyrrolidine, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Allylpyrrolidine

Transformations Involving the Allyl Moiety

The allyl group, with its reactive carbon-carbon double bond, is a key site for various chemical modifications of 1-allylpyrrolidine. These transformations include electrophilic additions, radical-mediated processes, and selective oxidations and reductions, each providing a pathway to novel molecular architectures.

Electrophilic Addition Reactions to the Olefinic Bond

The olefinic bond in the allyl group of this compound is susceptible to attack by electrophiles, leading to a variety of addition products. A notable example is the palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with vinyl bromides, which results in the formation of N-aryl-2-allylpyrrolidines. nih.gov These reactions often exhibit high diastereoselectivity, favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov The stereochemical outcome can be influenced by the nature of the vinyl bromide used. nih.gov For instance, reactions with Z-substituted vinyl bromides have been shown to proceed with retention of the vinyl bromide geometry. nih.gov

Another significant electrophilic addition is the aza-Prins cyclization. acs.orgacs.org The condensation of aldehydes with 2-allylpyrrolidines generates iminium ions, which then undergo a highly diastereoselective aza-Prins cyclization. acs.orgacs.org This process can create up to two new stereogenic centers and two new rings in a single step, providing a stereoselective route to functionalized indolizidine systems. acs.orgacs.org For example, the reaction of 2-allylpyrrolidine (B1599746) with aqueous formaldehyde (B43269) in the presence of trifluoroacetic acid (TFA) yields the corresponding indolizidine as a single diastereomer. acs.org Similarly, using glyoxylic acid as the aldehyde component can lead to the formation of two additional rings and two new stereocenters in one step. acs.org

The reaction of this compound with certain electrophiles can also lead to deallylation. For instance, the reaction with 1-(chloromethyl)-4-nitrobenzene results in the formation of the deallylated product, pyrrolidine (B122466), along with ring-opening products. oup.com The electronic nature of the N-substituent plays a role in the reaction outcome, with the allyl group influencing the ratio of dealkylation to ring-opening products. oup.com

Radical-Mediated Processes and Cyclizations

The allyl group of this compound can participate in radical-mediated reactions, leading to cyclized products. One such example is the Pauson-Khand reaction, which has been utilized in the synthesis of indolizidine alkaloids. This reaction involves the cycloaddition of 2-allylpyrrolidines with an alkyne in the presence of a cobalt complex, affording an indolizidine structure with two additional ring fusions and a new stereocenter. nih.gov These reactions often proceed with high diastereoselectivity, yielding a single diastereomer of the enone product. nih.gov

Radical cyclization reactions can also be initiated from α-alkoxy-β-iodopyrrolidines, which are formed via electrophilic addition to an N-substituted 2-pyrroline. These intermediates can then undergo radical cyclization to form bicyclic hemiaminal compounds. researchgate.net Furthermore, the synthesis of nonsymmetrically substituted trans- and cis-2-alkyl(phenyl)-5-allylpyrrolidines has been achieved through the reductive allylboration of pyrrole (B145914), followed by the addition of an organolithium reagent to the resulting 5-allyl-1-pyrroline. researchgate.net

Selective Oxidation and Reduction Pathways of the Allyl Group

The allyl group in this compound and its derivatives can be selectively oxidized or reduced to introduce new functionalities.

Oxidation:

The double bond of the allyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents for this transformation include chromium(VI) oxide and pyridinium (B92312) chlorochromate (PCC). Palladium-catalyzed oxidation of hindered alkenes to linear allylic esters has also been reported. escholarship.org This method utilizes palladium(II) benzoate, 4,5-diazafluoren-9-one, and benzoquinone as catalysts with tert-butyl benzoyl peroxide as the oxidant, showing high selectivity for terminal olefins. escholarship.org Another approach involves a one-pot oxidative deprotection of the allyl group under near-neutral pH, where the allyl group undergoes hydroxylation followed by periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.org

Reduction:

The allyl group can be reduced to a propyl group. For instance, in the synthesis of a diazabicyclic system, the allyl group of a 2-allylpyrrolidine derivative was reduced prior to cyclization to achieve a cleaner reaction. bham.ac.uk Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is a common method for this reduction. researchgate.net Another method for the deallylation of O- and N-allyl functional groups involves a nickel-catalyzed double-bond migration followed by Brønsted acid-induced hydrolysis. organic-chemistry.org

The following table summarizes the selective oxidation and reduction reactions of the allyl group in this compound derivatives:

| Transformation | Reagents and Conditions | Product(s) | Reference |

| Oxidation | Chromium(VI) oxide, PCC | Aldehyde, Carboxylic acid | |

| Oxidation | Pd(OAc)₂, PhI(OAc)₂, K₂CO₃ | Allylic acetate (B1210297) | |

| Oxidation | Pd(II) benzoate, 4,5-diazafluoren-9-one, BQ, t-BuOOCOPh | Linear allylic benzoate | escholarship.org |

| Reduction | H₂, Pd/C | Propyl group | researchgate.net |

| Deallylation | Ni-H precatalyst, Brønsted acid | Deprotected amine/alcohol | organic-chemistry.org |

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom within the pyrrolidine ring of this compound is a key center of reactivity, exhibiting nucleophilic characteristics and undergoing reactions such as quaternization, which opens up further synthetic transformations.

Nucleophilic Characteristics and Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is fundamental to many of its reactions. For example, the synthesis of this compound itself often involves the nucleophilic attack of pyrrolidine on an allyl halide, such as allyl bromide. emich.edu This reaction is typically carried out in the presence of a base. emich.edu

The nucleophilic character of the pyrrolidine nitrogen is also exploited in reactions where it attacks an electrophilic center. In a zwitterionic aza-Claisen rearrangement, N-allylpyrrolidine reacts with α-fluoroacid chlorides. beilstein-journals.org This reaction proceeds through a zwitterionic intermediate, showcasing the nitrogen's ability to initiate the rearrangement. beilstein-journals.org Furthermore, in the synthesis of N-aryl-2-allylpyrrolidines via palladium-catalyzed carboamination, the reaction is initiated by the nucleophilic attack of the γ-(N-arylamino)alkene on the palladium catalyst. nih.gov

The nucleophilicity of the pyrrolidine nitrogen can be influenced by the substituents on the ring. The reaction of N-substituted pyrrolidines with 1-(chloromethyl)-4-nitrobenzene demonstrates that the nature of the N-substituent affects the ratio of dealkylation to ring-opening products, highlighting the interplay between steric and electronic effects on the nitrogen's reactivity. oup.com

Quaternization and Subsequent Transformations

The nucleophilic nitrogen of this compound can react with alkyl halides and other electrophiles to form quaternary ammonium (B1175870) salts. This quaternization process transforms the neutral amine into a positively charged species, which can then undergo further reactions.

For example, the reaction of allylic amines with ethyl bromoacetate (B1195939) leads to the formation of the corresponding pyrrolidinium (B1226570) bromide salt. nih.gov These pyridinium salts can serve as precursors for generating radical species under mild conditions, initiated by light, heat, or metal catalysis. rsc.org

The formation of quaternary ammonium intermediates is also a key step in certain dealkylation reactions. The reaction of N-allylpyrrolidine with 1-(chloromethyl)-4-nitrobenzene proceeds through a quaternary ammonium ion intermediate, which can then lead to deallylation. oup.com

Furthermore, the quaternization of the pyrrolidine nitrogen can be a prelude to more complex transformations. For instance, the formation of pyridinium salts from pyrylium (B1242799) cations and primary amines, followed by nucleophilic attack, is a known synthetic strategy. rsc.org While some pyridinium salts are resistant to nucleophilic attack, others readily react with nucleophiles like xanthate or acetate anions. rsc.org

Pericyclic and Rearrangement Processes

Academic Studies of 2-Aza-Cope Rearrangements

The 2-aza-Cope rearrangement, a type of rsc.orgrsc.org-sigmatropic rearrangement, is a key step in several synthetic strategies involving derivatives of this compound. wikipedia.org This rearrangement is often part of a cascade or domino reaction sequence, which allows for the rapid assembly of complex molecular architectures from simpler starting materials. wikipedia.orgacs.org

A notable application is the domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. acs.orgnih.gov In this process, the condensation of a homoallylic amine with an aldehyde, such as ethyl glyoxylate (B1226380), initially forms an imine. This intermediate then undergoes a 2-aza-Cope rearrangement to generate a new imine species that serves as a precursor to an azomethine ylide. nih.govua.es The subsequent silver-catalyzed [3+2] dipolar cycloaddition with a dipolarophile affords highly substituted 2-allylpyrrolidines stereoselectively. acs.orgnih.gov This method has proven effective for creating quaternary proline scaffolds. acs.org

The cationic 2-aza-Cope rearrangement is particularly noteworthy as it can proceed at temperatures 100-200 °C lower than the all-carbon Cope rearrangement. wikipedia.org This facile nature is attributed to the presence of the charged nitrogen atom, which lowers the activation energy barrier. wikipedia.org For synthetic utility, the rearrangement is often coupled with a subsequent reaction that provides a thermodynamic driving force. The aza-Cope/Mannich reaction is a prime example, demonstrating high diastereoselectivity and broad applicability in synthesizing pyrrolidine and indolizidine ring systems. wikipedia.org

Theoretical studies have provided mechanistic insights into the aza-Cope rearrangement of 4-butenyliminium ions, which are structurally related to intermediates derived from this compound. These studies help to explain the formation of 2-substituted pyrrolidine derivatives. scielo.org.bo

Mechanistic Aspects of Aza-Claisen Rearrangements

The aza-Claisen rearrangement, another rsc.orgrsc.org-sigmatropic rearrangement, utilizes allyl enamines or allyl amides to produce γ,δ-unsaturated imines or amides. While this reaction often requires high temperatures, the use of a Lewis acid or the formation of an amide enolate can facilitate the reaction under milder conditions. thieme-connect.de

Mechanistic studies indicate that the geometry of the enolate intermediate plays a crucial role in determining the stereochemistry of the product. For instance, the aza-Claisen rearrangement of enolates derived from N-2-butenyl-N-butylpropanamides exhibits high stereoselectivity. researchgate.net In some cases, the rearrangement can be part of a cascade sequence. For example, the reaction of 1-azetines with diphenylcyclopropenone (B372975) leads to the formation of 7-azabicyclo[4.2.1]nonanes through an initial cycloaddition followed by a strain-releasing aza-Cope (amino-Claisen) rearrangement. thieme-connect.de

An asymmetric variant of the aza-Claisen rearrangement has been developed using enantioenriched α-chiral allylamines and allenones. This protocol allows for the synthesis of δ-chiral β-diketones with excellent retention of enantiopurity and has been applied to the construction of all-carbon quaternary stereocenters. organic-chemistry.org Mechanistic investigations suggest the reaction proceeds through a series of base-promoted steps, culminating in the formation of a 1,5-dihydro-2H-pyrrol-2-one intermediate that is subsequently oxidized. organic-chemistry.org

Intramolecular Cyclization Chemistry

Aza-Prins Cyclizations for Fused Indolizidine Scaffolds

The aza-Prins cyclization has emerged as a powerful, atom-economical, and stereoselective method for constructing piperidine (B6355638) and related nitrogen-containing rings. researchgate.net This reaction has been successfully applied to 2-allylpyrrolidines for the synthesis of functionalized indolizidine scaffolds, which are prevalent in many biologically active natural products. acs.orgnih.gov

The process is initiated by the condensation of an aldehyde onto the 2-allylpyrrolidine, forming an iminium ion. acs.orgcore.ac.uk This is followed by a highly diastereoselective intramolecular cyclization, where the pendant allyl group attacks the iminium ion. acs.orgnih.gov This key step can create up to two new stereogenic centers and two new rings in a single operation. acs.org The resulting carbocation is then trapped by a nucleophile, such as water when the reaction is conducted in aqueous media, to complete the formation of the indolizidine system. core.ac.uk

The use of different aldehydes allows for the introduction of various functionalities. For example, glyoxylic acid and glyoxal (B1671930) have been employed to generate diverse indolizidine structures. acs.org The 2-allylpyrrolidine precursors for these cyclizations are readily accessible through the aforementioned domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence, making this a concise route to complex heterocyclic systems. ua.esacs.orgcore.ac.uk

Table 1: Aza-Prins Cyclization of 2-Allylpyrrolidines

| Starting 2-Allylpyrrolidine | Aldehyde | Product | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| 2-allylpyrrolidine | Formaldehyde | Indolizidine | 80% | Single diastereomer | core.ac.uk |

| Substituted 2-allylpyrrolidine | Formaldehyde | Substituted Indolizidine | 79-82% | Single diastereomer | core.ac.uk |

Pauson–Khand Cycloaddition Pathways to Novel Ring Systems

The Pauson–Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.orgorganic-chemistry.org This reaction has been effectively utilized in an intramolecular fashion with 2-allylpyrrolidine derivatives to construct novel, functionalized indolizidine scaffolds. nih.govacs.org

The mechanism is believed to involve the initial formation of a dicobalt hexacarbonyl acetylene (B1199291) complex, followed by coordination of the alkene (the allyl group). wikipedia.org Migratory insertion of carbon monoxide and subsequent reductive elimination delivers the cyclopentenone fused to the indolizidine core. wikipedia.org

Other Intra- and Intermolecular Cyclization Strategies

Beyond the aza-Cope, aza-Prins, and Pauson-Khand reactions, the this compound framework is amenable to other cyclization strategies. Intramolecular carbolithiation reactions represent one such approach. acs.orgnih.gov For example, a 2-tributylstannyl-4-allylpyrrolidine can undergo tin-lithium exchange, and the resulting organolithium intermediate can cyclize to form the 2-azabicyclo[2.2.1]heptane ring system. acs.orgnih.gov This demonstrates that even when the reacting groups have a challenging trans arrangement, cyclization can be achieved.

Additionally, acid-promoted cyclization protocols have been developed. One such method uses N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) to activate a hydroxyl group in an amino alcohol, facilitating intramolecular displacement by the amine nucleophile to form pyrrolidine rings. rsc.org This approach is effective even when starting with the salt form of the amino alcohol. rsc.org

Intermolecular carbonyl coupling reactions, such as the McMurry reaction, have also been explored, although with limited success for certain substrates. The intramolecular McMurry coupling of dialdehydes can be used to form cyclic alkenes, but yields can be low. emich.edu

Role of 1 Allylpyrrolidine in Contemporary Chemical Synthesis

Precursor for Complex Heterocyclic Structures

The inherent reactivity of 1-allylpyrrolidine and its derivatives makes it an ideal starting point for the synthesis of elaborate heterocyclic compounds. The pyrrolidine (B122466) ring provides a stable scaffold, while the terminal allyl group acts as a versatile chemical handle for intramolecular cyclizations, cycloadditions, and other bond-forming reactions essential for building polycyclic and spirocyclic systems.

Pyrrolizidine (B1209537) and indolizidine alkaloids are two major classes of bicyclic nitrogen-containing natural products renowned for their significant biological activities, including potent glycosidase inhibition. mdpi.com The synthesis of these frameworks often relies on the strategic cyclization of functionalized pyrrolidine precursors.

Detailed research has demonstrated the utility of 2-allyl-pyrrolidine derivatives in constructing these bicyclic systems. In one notable synthesis, a trans-3-NHCO2Me-2-allyl-pyrrolidine served as the pivotal precursor for the natural 1-amidopyrrolizidine alkaloid, (+/-)-laburnamine. vander-lingen.nl The synthetic strategy involves a sequence of reactions including iodoamination and aziridination to install the necessary functionality on the pyrrolidine ring. vander-lingen.nl The pendant allyl group on the pyrrolidine core is essential for the final ring-closing step, which forges the second five-membered ring to complete the characteristic azabicyclo[3.3.0]octane skeleton of the pyrrolizidine alkaloid. vander-lingen.nl Synthetic strategies for these alkaloids are diverse, often involving cycloaddition reactions, sigmatropic rearrangements, and transition metal-mediated cyclizations to form the core azabicyclic structure. researchgate.net

The pyrrolidine motif is a recurring structural feature in a class of complex marine natural products known as polycyclic guanidinium (B1211019) alkaloids (PGAs). nih.gov These compounds, isolated from marine sponges, often possess a rigid tricyclic guanidinium core fused to a pyrrolidine ring and exhibit significant biological properties. nih.gov The batzelladine family of alkaloids are prominent examples of this structural class. nih.gov

Synthetic efforts toward these challenging targets underscore the importance of the pyrrolidine unit as a foundational building block. The total synthesis of batzelladine D, for instance, involves the construction of a highly functionalized pyrrolidine core that is later elaborated to form the complete polycyclic guanidine (B92328) skeleton. nih.gov Furthermore, the total synthesis of palau'amine, another exceptionally complex PGA, features a hexacyclic architecture containing a strained trans-azabicyclo[3.3.0]octane substructure, which is fundamentally built upon a pyrrolidine framework. nih.govorganic-chemistry.org Synthetic strategies often involve the coupling of a pyrrole (B145914) or pyrrolidine-derived fragment to an aminoimidazole portion, followed by a series of cyclizations to assemble the final polycyclic system. nih.gov

Paralleling this, synthetic methodologies have been developed that utilize the reactivity of the allyl group directly. Palladium-catalyzed carboamination reactions of acyclic N-allyl guanidines with aryl or alkenyl halides have been shown to produce substituted 5-membered cyclic guanidines, demonstrating a direct pathway to guanidine-containing heterocycles where the allyl group is critical for the cyclization. organic-chemistry.org

Spirocyclic architectures, characterized by two rings connected through a single shared carbon atom, are increasingly important scaffolds in drug discovery due to their rigid, three-dimensional nature. Pyrrolidine-containing spirocycles are of particular interest.

A key strategy for synthesizing these structures involves domino radical bicyclization reactions. nih.gov Research has shown that O-benzyl oxime ethers containing both an alkenyl moiety and a halogenated aromatic ring can undergo a domino radical bicyclization to create compounds with a 1-azaspiro[4.4]nonane skeleton. nih.gov This process, initiated by agents like AIBN or triethylborane, involves the formation and subsequent intramolecular capture of an alkoxyaminyl radical, efficiently constructing the spiro-pyrrolidine core in a single synthetic operation. nih.gov Another powerful method for accessing spirocyclic pyrrolidines is through 1,3-dipolar cycloaddition reactions between an in situ generated azomethine ylide and an electron-deficient alkene, which has been used to synthesize the core of known antibacterial agents. science.gov

Table 1: Domino Radical Bicyclization for Spirocycle Synthesis

| Starting Material | Radical Initiator | Key Intermediate | Product Skeleton |

|---|

Construction of Polycyclic Guanidine Skeletons

Applications in Polymer Chemistry Research

The unique structure of this compound and its derivatives also lends itself to the field of polymer science. The ability of the allyl group to participate in polymerization reactions allows for the incorporation of the pyrrolidine ring into novel polymer backbones, leading to materials with specific functions and properties.

This compound can be readily converted into an N,N-diallylpyrrolidinium salt, a monomer suitable for cyclopolymerization. This process involves a radical-initiated polymerization where the two allyl groups on a single monomer unit react in an alternating intramolecular-intermolecular fashion. This results in a polymer backbone containing cyclic repeating units, specifically N-spirocyclic quaternary ammonium (B1175870) (QA) cations derived from the pyrrolidinium (B1226570) monomer. researchgate.net This controlled polymerization method ensures that the pyrrolidine ring is integrated into the polymer chain as a key part of the spirocyclic structure, rather than being a pendant group. researchgate.net

The polymers resulting from the cyclopolymerization of N,N-diallylazacycloalkane salts have been investigated as advanced functional materials, particularly as anion-exchange membranes (AEMs) for applications in alkaline membrane fuel cells. researchgate.net The performance and, crucially, the long-term durability of these AEMs depend on the chemical stability of the polymer backbone and the tethered organic cations in highly alkaline environments. researchgate.net

Studies comparing a series of poly(N,N-diallylazacycloalkane)s have shown that the stability of the resulting polyelectrolytes is critically dependent on the ring size of the cyclic amine. researchgate.net While poly(N,N-diallylpiperidinium) showed the highest alkaline stability, the pyrrolidinium-based polymers are important models for understanding degradation mechanisms. researchgate.net The morpholine (B109124) and azepane-based polymers were found to degrade at lower temperatures through pathways like Hofmann elimination and ring-opening substitution. researchgate.net This research highlights how modifying the heterocyclic amine monomer, such as using a pyrrolidine derivative, allows for the fine-tuning of the final polymer's properties for specific applications like ion transport in fuel cells. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-azaspiro[4.4]nonane |

| 2-allyl-pyrrolidine |

| (+/-)-laburnamine |

| AIBN (Azobisisobutyronitrile) |

| Anion-exchange membranes (AEMs) |

| Azepane |

| Batzelladine D |

| Indolizidine |

| Morpholine |

| N,N-diallylpyrrolidinium |

| O-benzyl oxime ether |

| Palau'amine |

| Poly(N,N-diallylazacycloalkane)s |

| Poly(N,N-diallylpiperidinium) |

| Pyrrolidine |

| Pyrrolizidine |

Monomer in Controlled Cyclopolymerization Processes

Coordination Chemistry and Ligand Design Studies

The strategic incorporation of the this compound framework into ligand structures has become a noteworthy area of investigation in coordination chemistry and organometallic catalysis. The unique combination of a chiral pyrrolidine ring and a reactive allyl group offers a versatile platform for the design of sophisticated ligands that can effectively influence the outcomes of metal-catalyzed reactions.

This compound as a Ligand Component in Organometallic Systems

The utility of this compound and its derivatives in organometallic chemistry is prominently demonstrated through their role as integral components of larger, often chiral, ligands. While the simple this compound molecule can act as a ligand, its derivatives, particularly those functionalized at the 2-position, have garnered more significant attention due to their enhanced ability to create a well-defined and influential chiral environment around a metal center.

Research has shown that derivatives such as (S)-1-allylpyrrolidine-2-carboxylic acid serve as valuable precursors for the synthesis of more complex molecules intended for coordination with metal catalysts. The synthesis of these chiral precursors often starts from enantiomerically pure materials like L-proline, ensuring the preservation of stereochemistry. For instance, the allylation of proline derivatives can be achieved through nucleophilic substitution using allyl halides.

In the context of organometallic systems, the pyrrolidine nitrogen atom readily coordinates to transition metals, while the allyl group can either remain as a pendant functional group available for further reactions or participate in the coordination sphere of the metal. The specific mode of interaction depends on the metal, the other ligands present, and the reaction conditions.

A notable example of this compound derivatives in organometallic reactions is found in the Pauson-Khand reaction. Studies have explored the reaction of allyl pyrrolidine with dicobalt octacarbonyl, leading to the formation of cobalt complexes that are key intermediates in the synthesis of cyclopentenones.

Furthermore, derivatives of this compound have been instrumental in the development of ligands for specific applications, such as radiotracers for PET imaging. The synthesis of (S)-(1-allylpyrrolidin-2-yl)methanamine and its subsequent use in creating ligands for D2-receptors highlights the adaptability of the this compound scaffold in designing molecules with specific coordination properties.

The following table provides examples of organometallic systems and reactions where this compound derivatives play a crucial role as ligand components.

| This compound Derivative | Metal/Catalyst System | Application | Reference |

|---|---|---|---|

| (S)-1-Allylpyrrolidine-2-carboxylic acid | Palladium complexes with chiral ligands (e.g., BINAP) | Asymmetric allylation of pyrrolidine-2-carboxylic acid derivatives | |

| 2-Allylpyrrolidinyl ureas and sulfamides | Palladium catalysts | Stereoselective synthesis of bicyclic ureas and sulfamides via carboamination | nih.govnih.gov |

| N-Allyl-(S)-2-(methoxymethyl)pyrrolidine | Yb(OTf)3 | Asymmetric zwitterionic aza-Claisen rearrangement | researchgate.net |

Impact on Stereocontrol in Metal-Catalyzed Organic Reactions

The incorporation of chiral this compound derivatives into ligand frameworks has a profound impact on the stereochemical outcome of a variety of metal-catalyzed organic reactions. The rigid, cyclic structure of the pyrrolidine ring, combined with the stereogenic center at the 2-position, allows for the creation of a highly organized and predictable chiral pocket around the metal catalyst. This, in turn, enables excellent control over the facial selectivity of substrate approach, leading to high levels of diastereoselectivity and enantioselectivity.

A significant area where the influence of this compound-derived ligands is evident is in palladium-catalyzed reactions. For example, the intramolecular carboamination of alkenes bearing a pendant urea (B33335) or sulfamide (B24259) group derived from 2-allylpyrrolidine (B1599746) has been shown to produce bicyclic products with high diastereoselectivity. nih.gov The stereochemical outcome of these reactions, whether syn or anti addition to the alkene, can be modulated by the nature of the protecting group on the nitrogen and the reaction conditions. nih.gov In the synthesis of bicyclic ureas, a syn-aminopalladation mechanism is often observed, leading to products with a cis-relationship between specific substituents. nih.gov

The desymmetrization of meso-2,5-diallylpyrrolidinyl ureas through enantioselective palladium-catalyzed carboamination reactions further underscores the power of these ligands in stereocontrol. These reactions can generate products with three stereocenters with good diastereoselectivity (up to 12:1 dr) and high enantioselectivity (up to 95:5 er). nih.gov The choice of ligand and reaction parameters is crucial in achieving these high levels of stereocontrol.

The table below presents detailed research findings on the impact of this compound-derived ligands on stereocontrol in specific metal-catalyzed organic reactions.

| Reaction | Catalyst System | This compound-Derived Substrate/Ligand | Product | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Carboamination | Pd(OAc)2 / Ligand | Urea derived from 2-allylpyrrolidine | Bicyclic urea | >20:1 dr | nih.gov |

| Pd-Catalyzed Desymmetrizing Carboamination | Pd2(dba)3 / Chiral Ligand | meso-2,5-Diallylpyrrolidinyl urea | Fused bicyclic urea | up to 12:1 dr, up to 95:5 er | nih.gov |

| Asymmetric Zwitterionic Aza-Claisen Rearrangement | Yb(OTf)3 | N-Allyl-(S)-2-(methoxymethyl)pyrrolidine | N-(α-fluoro-γ-vinylamide)pyrrolidine | 99% de | researchgate.net |

| Pd-Catalyzed Asymmetric Allylation | Pd(OAc)2 / (R)-BINAP | Pyrrolidine-2-carboxylic acid derivative | (S)-1-Allylpyrrolidine-2-carboxylic acid | 92-95% ee | |

| Pd-Catalyzed Carboamination of Unsaturated Hydrazines | Pd Catalyst | Unsaturated hydrazine (B178648) derivative | trans-3,5-disubstituted pyrazolidine | >20:1 dr | researchgate.net |

Advanced Spectroscopic and Computational Elucidation of 1 Allylpyrrolidine Systems

Advanced Spectroscopic Characterization for Structural and Stereochemical Assignment

Spectroscopic techniques provide the primary means of identifying and structurally characterizing 1-allylpyrrolidine systems. Advanced methods are particularly crucial for establishing the three-dimensional arrangement of atoms, which is vital for applications in asymmetric synthesis and medicinal chemistry.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (NOESY, ROESY, J-Coupling)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complex structures of this compound derivatives. Unlike one-dimensional NMR, 2D NMR experiments reveal correlations between different nuclei, providing profound insights into connectivity and spatial proximity. princeton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are fundamental for stereochemical assignment. They detect correlations between protons that are close in space, regardless of whether they are connected through chemical bonds. columbia.eduuniv-lille1.fr For chiral this compound systems, NOESY or ROESY can be used to confirm the relative configuration by observing spatial proximity between the protons on the allyl group and those on the pyrrolidine (B122466) ring. For instance, a correlation between a proton on the chiral center of the pyrrolidine ring and a specific proton on the allyl group can help define the preferred conformation and stereochemical arrangement. ROESY is particularly useful for intermediate-sized molecules where the standard NOE may be weak or zero. huji.ac.il

J-Coupling Analysis: Through-bond scalar couplings (J-couplings), resolved in experiments like COSY (Correlation Spectroscopy), provide information about the connectivity of atoms. The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This analysis is critical for determining the conformation of the five-membered pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist). By measuring the coupling constants between adjacent protons on the ring, researchers can distinguish between axial and equatorial substituents and define the ring's pucker.

| Technique | Information Obtained | Application to this compound |

| NOESY/ROESY | Through-space correlations between protons (<5 Å apart) | Determines spatial proximity between allyl group and pyrrolidine ring protons to confirm stereochemistry and conformation. columbia.edu |

| COSY | Through-bond correlations between J-coupled protons | Establishes the proton-proton connectivity within the allyl and pyrrolidine fragments. |

| J-Coupling Analysis | Dihedral angles from coupling constants (³J) | Defines the conformation and puckering of the pyrrolidine ring and the orientation of substituents. |

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, including its absolute configuration. soton.ac.uk For chiral derivatives of this compound, obtaining suitable crystals allows for unambiguous assignment of stereocenters. nih.gov

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute configuration. The Flack parameter is a key value in this analysis; a value close to zero validates the assigned enantiomer. Crystallographic data also provides detailed geometric information, such as bond lengths, bond angles, and torsional angles, which can reveal steric strain or intramolecular interactions. jyu.fimdpi.com

| Crystallographic Parameter | Significance | Example Finding for a Pyrrolidine Derivative |

| Space Group | Describes the symmetry of the crystal lattice. | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. | a=8.21 Å, b=10.34 Å, c=12.45 Å |

| Flack Parameter | Confirms the absolute configuration of a chiral molecule. | A value < 0.1 provides confidence in the stereochemical assignment. |

| Bond Lengths/Angles | Reveals molecular geometry and potential strain. | Can indicate distortions in the pyrrolidine ring due to substituents. |

Vibrational Circular Dichroism (VCD) for Chiral Structure Analysis

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org VCD is highly sensitive to the three-dimensional structure and absolute configuration of molecules in solution, making it a powerful alternative or complement to X-ray crystallography. nih.gov

The utility of VCD in structural elucidation lies in the comparison of an experimentally measured VCD spectrum with a theoretically predicted spectrum. The theoretical spectrum is typically calculated using Density Functional Theory (DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of the absolute configuration of the this compound derivative being studied. researchgate.net VCD is particularly advantageous as it does not require crystallization and provides information about the molecule's conformation in the solution phase. scm.com

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identity (e.g., LC-MS for degradation products)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. fu-berlin.de When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes an indispensable tool for monitoring reaction progress, confirming product identity, and identifying impurities or degradation products. nih.gov

In the context of this compound synthesis or modification, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. The high mass accuracy of HRMS allows for the unambiguous confirmation of the product's elemental formula, distinguishing it from other potential compounds with the same nominal mass. thieme-connect.com Furthermore, this technique is crucial for stability studies, where it can be used to identify and characterize potential degradation products formed under various conditions (e.g., thermal or oxidative stress).

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods, particularly DFT, provide deep insights into the electronic structure, stability, and reactivity of this compound systems. These studies complement experimental findings by elucidating reaction mechanisms and transition states that are often difficult or impossible to observe directly.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organic reactions. nih.gov For reactions involving this compound, such as its synthesis via N-alkylation or its subsequent functionalization, DFT calculations can be used to map out the entire reaction pathway.

These studies involve calculating the energies of reactants, intermediates, transition states, and products. By locating the transition state structures, chemists can determine the activation energy barriers for different potential pathways, allowing them to predict the feasibility and selectivity of a reaction. mdpi.com For example, DFT studies on the deprotonation of related N-allyl systems have successfully explained the observed regioselectivity (allylic vs. vinylic proton removal) by comparing the energies of the competing transition states. nih.gov Such computational insights are crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes. researchgate.net

| Computational Target | Information Gained | Relevance to this compound Chemistry |

| Reactant/Product Geometries | Provides optimized 3D structures and relative stabilities. | Predicts the most stable conformers of this compound and its derivatives. |

| Transition State (TS) Structures | Identifies the highest energy point along a reaction coordinate. | Elucidates the geometry of the activated complex in reactions like allylation or cyclization. mdpi.com |

| Activation Energies (Ea) | The energy barrier that must be overcome for a reaction to occur. | Predicts reaction rates and explains chemo-, regio-, and stereoselectivity. nih.govresearchgate.net |

| Reaction Intermediates | Characterizes transient species formed during a reaction. | Helps to build a complete mechanistic picture, for instance, by modeling organometallic intermediates. |

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidine Derivatives

The conformational landscape of pyrrolidine rings, including those in this compound systems, is a key determinant of their chemical and biological activity. The pyrrolidine ring is not planar and typically adopts puckered conformations, often described as envelope or twist forms. The flexibility of the allyl group attached to the nitrogen atom adds another layer of complexity to the conformational analysis.

Molecular dynamics (MD) simulations, often employing force fields like AMBER or CHARMM, are powerful tools to explore the dynamic behavior of these molecules. These simulations can model the puckering of the pyrrolidine ring and the flexibility of the allyl group, providing insights into the accessible conformations and the energy barriers for interconversion between them. For instance, MD simulations can predict solvent-dependent energy barriers for ring inversion, which can be correlated with properties like bioavailability.

Computational studies on pyrrolidine-derived iminium ions have utilized methods like the M06-2X/6-311+G(d,p) level of theory to examine the relative stability of different conformers. acs.org Such calculations are crucial for understanding the thermodynamics of reactions involving these species.

The conformation of the pyrrolidine ring can also be influenced by intermolecular interactions. For example, in the solid state, the pyrrolidine ring of a ferrocene-containing derivative was found to adopt a twist conformation, with the crystal packing stabilized by N—H⋯O and C—H⋯π intermolecular interactions. researchgate.net Similarly, another pyrrolidine derivative was observed to adopt an envelope conformation in the solid state, stabilized by weak C—H⋯O interactions. researchgate.net

Computational Prediction of Reactivity and Molecular Interactions

Computational chemistry provides powerful tools to predict the reactivity and molecular interactions of this compound and its derivatives. Density Functional Theory (DFT) calculations are frequently employed to investigate reaction mechanisms and predict the stability of intermediates and transition states.

For instance, DFT calculations have been used to explore the mechanistic aspects of reactions involving pyrrolidine derivatives. In a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory were used to elucidate the reaction mechanism between a 3-pyrrolin-2-one derivative and methylamine. beilstein-journals.org These calculations showed that kinetic selectivity was more significant than thermodynamic selectivity in the formation of the main product. beilstein-journals.org

Computational methods are also instrumental in understanding and predicting the outcomes of various organic reactions. For example, in the context of intramolecular carbolithiation reactions to form pyrroloisoquinolines, computational models are being developed to predict the yield and enantiomeric excess under different reaction conditions, including variations in solvent, temperature, and chemical structure. researchgate.net

The reactivity of the allyl group in this compound can be predicted through computational analysis of its electronic properties. The allyl group can participate in various reactions, including oxidation, reduction, and substitution. The specific outcomes of these reactions depend on the reagents and conditions used.

Molecular docking simulations are a key computational technique to predict how molecules like this compound derivatives interact with biological targets, such as enzymes and receptors. These simulations can identify potential binding modes and estimate the binding affinity. For example, molecular docking studies have shown that pyrrolidine-2,3-dione (B1313883) derivatives can act as ligands for inducible nitric oxide synthase (iNOS), with hydrogen bonds and van der Waals interactions contributing to the stability of the ligand-iNOS complexes. researchgate.net In another study, computational simulations identified pyrrolidine-2,3-dione derivatives as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. mdpi.com

The mechanism of action of pyrrolidine derivatives often involves specific molecular interactions. The carboxylic acid group, if present, can form hydrogen bonds with target proteins, while the allyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins.

Table of Predicted Reactivity and Interactions:

| Interaction/Reaction Type | Computational Method | Predicted Outcome/Insight |

| Reaction Mechanism | DFT (e.g., B3LYP) | Elucidation of reaction pathways, transition state energies, and kinetic vs. thermodynamic control. beilstein-journals.org |

| Reaction Outcome Prediction | QSPR Perturbation Models | Prediction of reaction yield and enantiomeric excess based on structural and condition changes. researchgate.net |

| Molecular Docking | Molecular Docking Software | Identification of binding modes and potential inhibition of biological targets like enzymes. researchgate.netmdpi.com |

| Intermolecular Interactions | DFT, Force Fields | Analysis of hydrogen bonding and hydrophobic interactions with target proteins. |

Future Directions and Emerging Research Avenues for 1 Allylpyrrolidine

Development of Novel and Highly Efficient Stereoselective Methodologies

A primary focus of future research will be the creation of new stereoselective methods to synthesize chiral molecules using 1-allylpyrrolidine and its derivatives. The development of reactions that can control the three-dimensional arrangement of atoms is crucial for producing enantiomerically pure compounds.

One promising area is the asymmetric zwitterionic aza-Claisen rearrangement. biomedres.usbeilstein-journals.org This reaction has been shown to be effective when using homochiral N-allylpyrrolidines as starting materials to generate α-fluoro-γ-vinyl amides, which are precursors to other useful molecules like α-fluoro-γ-lactones. biomedres.usmdpi.com Research has demonstrated that using chiral auxiliaries, such as (S)-N-allyl-2-(methoxymethyl)pyrrolidine, can lead to products with exceptionally high diastereoselectivity (up to 99% de). biomedres.usbeilstein-journals.org Future work will likely explore new chiral auxiliaries and Lewis acid catalysts to further improve the efficiency and expand the scope of this rearrangement. beilstein-journals.orgmdpi.com For instance, while initial studies with (R)-2-(diphenylmethyl)pyrrolidine showed moderate diastereoselectivity (3:1 ratio), subsequent iodolactonization proceeded with high stereocontrol, indicating that even modest initial selectivity can lead to highly pure products. beilstein-journals.org

Palladium-catalyzed reactions, such as carboamination and carboetherification, represent another key frontier for stereoselective synthesis. tandfonline.com These reactions have been used to construct substituted pyrrolidine (B122466) and tetrahydrofuran (B95107) rings with good to excellent stereocontrol. tandfonline.com For example, Pd-catalyzed carboamination can produce cis-disubstituted pyrrolidines with high stereocontrol (>20:1 dr). Future efforts will likely focus on designing new phosphine (B1218219) ligands to minimize side reactions and improve yields, particularly when using alkenyl halides as coupling partners. nih.gov

The table below summarizes prospective stereoselective methodologies involving allylpyrrolidine derivatives.

Table 1: Comparison of Asymmetric Synthesis Methodologies| Methodology | Key Reagents/Catalysts | Achieved Selectivity (de) | Potential Research Direction |

|---|---|---|---|

| Zwitterionic aza-Claisen Rearrangement | Homochiral N-allylpyrrolidines, Yb(OTf)₃ | Up to 99% biomedres.usbeilstein-journals.org | Development of new chiral auxiliaries and optimization of Lewis acid catalysis. |

| Palladium-Catalyzed Carboamination | Pd/P(2-furyl)₃, Vinyl Bromides | >95% (>20:1 dr) | Design of new ligands to improve reaction scope and minimize N-alkenylation side products. nih.gov |

| Asymmetric [3+2] Cycloaddition | Azomethine ylides, Olefinic dipolarophiles, Metal catalysts | High (enantiomerically pure products) nih.gov | Expansion to include heteroaromatic Schiff bases to access novel pyrrolidine structures. nih.gov |

Exploration of Unconventional Reactivity Modes and Catalytic Cycles

Beyond established transformations, there is significant potential in exploring unconventional ways that this compound can react to form complex molecules. This includes its use in cascade or domino reactions, where multiple bonds are formed in a single operation.

A notable example is the domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. beilstein-journals.org This one-pot multicomponent procedure uses a homoallylic amine (a precursor to the this compound moiety), an electrophile like ethyl glyoxylate (B1226380), and a dipolarophile to construct highly substituted 2-allylpyrrolidines. beilstein-journals.org The reaction proceeds through a 2-aza-Cope rearrangement to form an azomethine ylide, which then undergoes a cycloaddition to generate up to four new stereocenters in a single, highly diastereoselective step. beilstein-journals.org This powerful strategy has been used as a concise entry to functionalized indolizidine scaffolds via a subsequent intramolecular Pauson-Khand cycloaddition. beilstein-journals.org

Future research will likely aim to expand the scope of these cascade reactions by employing different dipolarophiles and exploring new subsequent cyclizations. The development of tunable annulation strategies, where the reaction outcome can be switched between different modes (e.g., [3+2] vs. [4+2] cycloadditions), is another exciting avenue. rsc.org Such control could be achieved by modulating reaction conditions to switch between radical and polar mechanistic pathways, allowing for the divergent synthesis of various N-heterocycles from simple olefins. rsc.org

Furthermore, understanding and designing new catalytic cycles is fundamental. For instance, the catalytic cycle for palladium-catalyzed carboetherification involves an uncommon syn-oxypalladation step. tandfonline.com Investigating the mechanism of such transformations in detail can provide insights for designing more efficient catalysts and expanding the reaction to a broader range of substrates. tandfonline.com Similarly, exploring catalytic cycles like the imido or amido mechanisms, typically seen in hydroamination reactions, could open new pathways for functionalizing the allyl group of this compound. nih.gov

Integration into Sustainable Chemical Synthesis Processes

The principles of green chemistry—minimizing waste, using renewable resources, and designing safer chemical processes—are increasingly important in chemical synthesis. researchgate.net this compound is well-suited for integration into more sustainable synthetic routes.

Multicomponent reactions (MCRs) are a cornerstone of green chemistry because they combine multiple starting materials into a complex product in a single step, which increases efficiency and reduces waste. tandfonline.comresearchgate.net The synthesis of highly substituted pyrrolidines via MCRs is a powerful tool for rapidly generating structural diversity. tandfonline.comresearchgate.net Future research will likely focus on developing new MCRs that utilize this compound under even more environmentally friendly conditions, such as catalyst-free and solvent-free systems. nih.gov

Organocatalysis, which uses small organic molecules as catalysts instead of potentially toxic and expensive metals, is another key area. The pyrrolidine ring is a privileged scaffold for many organocatalysts. scbt.com Chiral hybrid materials based on pyrrolidine units integrated into a solid support have been developed as excellent asymmetric heterogeneous catalysts. researchgate.netontosight.ai These catalysts are recyclable and show high stereocontrol in reactions like the Michael addition, offering a sustainable alternative to homogeneous catalysts. researchgate.net Future work could involve designing catalysts derived from this compound for a wider range of transformations.

Additionally, there is an opportunity to develop synthetic methods that reduce reliance on hazardous reagents and solvents. For example, exploring reactions in water or using energy-efficient methods like microwave-assisted synthesis can significantly improve the environmental footprint of processes involving this compound. ontosight.ai

Design and Synthesis of Advanced Materials with Tunable Chemical Properties (non-biological)

The application of this compound and its derivatives extends beyond pharmaceuticals into the realm of materials science. beilstein-journals.orgrsc.org The unique properties of the pyrrolidine ring can be harnessed to create advanced, non-biological materials with specific, tunable functions. beilstein-journals.orgmdpi.com

One exciting area is the development of "smart" materials that respond to external stimuli. For example, pyrrolidine substituents have been incorporated into naphthopyran mechanophores, which are molecules that change color under mechanical stress. The introduction of a strongly electron-donating pyrrolidine group was shown to shift the color of the material from orange-yellow to purple upon activation. The allyl group on this compound provides a convenient handle for covalently incorporating it as a crosslinker into polymer networks, such as silicone elastomers, to create these force-responsive materials.

In polymer chemistry, this compound can serve as a monomer for creating functional polymers. Its synthesis from pyrrolidine and allyl bromide is a straightforward process. nih.gov These polymers can be used to create materials like anion-exchange membranes (AEMs), which are critical components for fuel cells and water electrolysis systems. nih.gov The pyrrolidine moiety can be quaternized to create N-spirocyclic cations within the polymer structure, which can enhance the electrochemical performance and stability of the membrane. nih.gov

Furthermore, pyrrolidine derivatives are being used to construct sophisticated porous materials. Chiral mesoporous hybrid materials, where pyrrolidine units are part of a silica (B1680970) framework, have been synthesized and used as recyclable heterogeneous catalysts. researchgate.net In another application, a pyrrolidine-fused chlorin (B1196114) derivative was incorporated into a metal-organic framework (MOF) to create a highly sensitive sensor for nitrogen dioxide (NO₂) gas. mdpi.com The resulting material combines the stability of the MOF with the favorable photophysical properties of the pyrrolidine-containing chlorin. mdpi.com The allyl group of this compound could serve as a reactive site for grafting these units onto or into such advanced porous structures.

Table 2: Applications of Pyrrolidine Derivatives in Advanced Materials

| Material Type | Pyrrolidine Function | Tunable Property | Potential Application |

|---|---|---|---|

| Mechanochromic Polymers | Electron-donating substituent | Color change under stress | Stress/strain sensors, damage indicators |

| Anion-Exchange Membranes | Monomer for polymer backbone | Ion conductivity, alkaline stability nih.gov | Fuel cells, water electrolysis nih.gov |

| Chiral Hybrid Catalysts | Asymmetric active site | Enantioselectivity in catalysis researchgate.net | Heterogeneous asymmetric synthesis researchgate.net |

| MOF-Based Sensors | Photophysically active component | Luminescence quenching mdpi.com | Gas sensing (e.g., NO₂) mdpi.com |

Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even propose novel synthetic pathways.

For a versatile building block like this compound, ML models could be trained on existing reaction data to predict the success and stereoselectivity of future reactions. For instance, a neural network could be developed to predict the diastereomeric ratio of the aza-Claisen rearrangement by analyzing features of the N-allylpyrrolidine substrate, the acid chloride, and the Lewis acid catalyst. biomedres.usbeilstein-journals.org This predictive power would accelerate the discovery of optimal reaction conditions, reducing the need for extensive experimental screening.

AI can also play a crucial role in reaction design. By learning the underlying patterns of chemical reactivity, ML algorithms can suggest novel combinations of reactants and catalysts to achieve a desired product. This could lead to the discovery of entirely new transformations for this compound. For example, an AI model could explore the vast chemical space of potential coupling partners for palladium-catalyzed reactions, identifying novel substrates that would lead to valuable pyrrolidine-containing scaffolds.

Furthermore, AI can assist in designing complex synthesis routes. Retrosynthesis programs powered by machine learning can devise step-by-step pathways to complex target molecules starting from simple precursors like this compound. This would be particularly valuable for the synthesis of natural products and novel pharmaceuticals where the pyrrolidine motif is a key structural feature. scbt.com As more high-quality chemical reaction data becomes available, the accuracy and utility of these AI tools in the field of pyrrolidine chemistry will continue to grow.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.